molecular formula C8H10F7O5P B2448100 Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate CAS No. 2222809-27-8

Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate

Cat. No.: B2448100
CAS No.: 2222809-27-8
M. Wt: 350.126
InChI Key: GHDWLAJBGZNFBU-UHFFFAOYSA-N
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Description

Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate is an organic compound with the molecular formula C8H10F7O5P. This compound is known for its unique structure, which includes both fluorine and phosphorus atoms, making it a valuable reagent in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate typically involves the reaction of ethyl fluoroacetate with bis(2,2,2-trifluoroethoxy)phosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified using techniques such as flash column chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative of the original compound .

Scientific Research Applications

Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate involves its interaction with specific molecular targets. The presence of the fluoroacetate group allows it to act as an inhibitor of certain enzymes by mimicking the natural substrate. This inhibition can disrupt metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate is unique due to its specific combination of fluorine and phosphorus atoms, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F7O5P/c1-2-18-6(16)5(9)21(17,19-3-7(10,11)12)20-4-8(13,14)15/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDWLAJBGZNFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)P(=O)(OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F7O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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